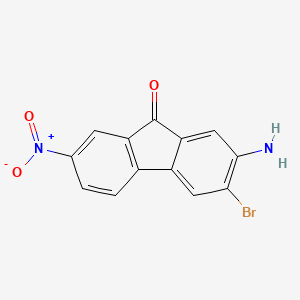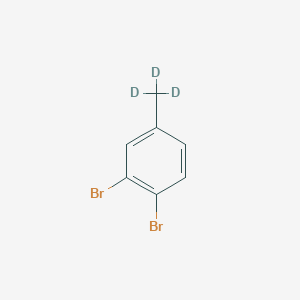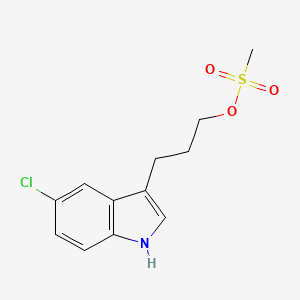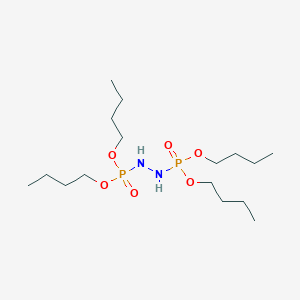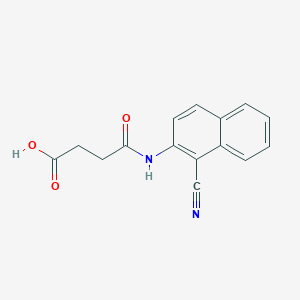
4-(1-Cyanonaphthalen-2-ylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a butanoic acid backbone, a cyano group attached to a naphthalene ring, and an amino group linked to a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene.
Introduction of the Cyano Group: The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene.
Formation of the Butanoic Acid Derivative: Separately, butanoic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 1-cyanonaphthalene with the butanoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano or keto groups, potentially forming amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学的研究の応用
BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino and keto groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme inhibition, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
4-Phenylbutyric Acid: Similar in structure but lacks the cyano and naphthalene groups.
4-Cyano-2-(4-fluoronaphthalen-1-yl)butanoic Acid: Shares the cyano and naphthalene groups but differs in the substitution pattern.
4-Amino-3-(2-(4-hydroxyphenyl)ethyl)benzenebutanoic Acid: Contains an amino group and a butanoic acid backbone but differs in the aromatic substitution.
Uniqueness
The uniqueness of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a naphthalene ring makes it particularly interesting for synthetic and medicinal chemistry.
This detailed article provides a comprehensive overview of BUTANOIC ACID,4-[(1-CYANO-2-NAPHTHALENYL)AMINO]-4-OXO-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
16201-73-3 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
4-[(1-cyanonaphthalen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H12N2O3/c16-9-12-11-4-2-1-3-10(11)5-6-13(12)17-14(18)7-8-15(19)20/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChIキー |
QBAJQKUIUQGUSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


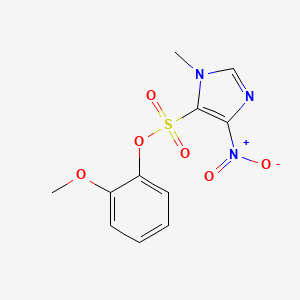
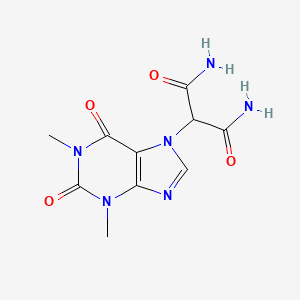


![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
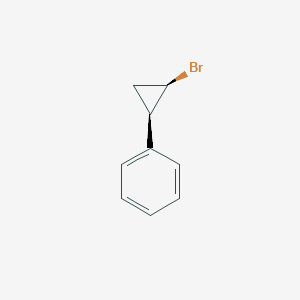

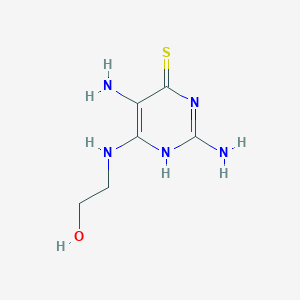
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
